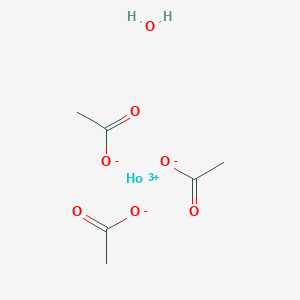

Holmium(III)acetatehydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Holmium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Ho·xH₂O. It is the acetate salt of holmium, a rare earth element. This compound is known for its solubility in water and its use in various scientific and industrial applications .

Métodos De Preparación

Holmium(III) acetate hydrate can be synthesized by dissolving holmium oxide in hot acetic acid. The reaction is as follows :

Ho2O3+6CH3COOH→2Ho(CH3COO)3+3H2O

To obtain the tetrahydrate form, the reaction is carried out at a pH of 4. The anhydrous form can be obtained by heating the hydrated acetate in acetic acid .

Análisis De Reacciones Químicas

Holmium(III) acetate hydrate undergoes several types of chemical reactions:

Decomposition: When heated, it decomposes at 105°C to form a hemihydrate, further decomposing at 135°C into an anhydride.

Coordination Reactions: Holmium(III) acetate hydrate forms coordination polymers, where each holmium center is nine-coordinate with two bidentate acetate ligands.

Aplicaciones Científicas De Investigación

Applications Overview

Holmium(III) acetate hydrate is utilized in several key areas:

- Laboratory Reagent : Commonly used in chemical synthesis and analytical chemistry.

- Optical Materials : Employed in the manufacture of optical glasses and photo-optical devices due to its unique optical properties.

- Catalysts : Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

- Ceramics : Used in the production of structural ceramics, contributing to improved mechanical properties.

- Electrical Components : Integral in the fabrication of electronic and optoelectronic devices.

- Biochemical Applications : Investigated for its interactions with biological molecules, particularly DNA .

Laboratory Reagent

Holmium(III) acetate hydrate serves as a reagent in organic synthesis and analytical chemistry. Its high purity (99.9%) makes it suitable for sensitive applications, including spectroscopy and chromatography.

Optical Materials

The compound is used in the production of optical glasses, where it contributes to specific refractive indices and enhances the performance of laser systems. Holmium-doped materials are particularly valuable in solid-state lasers.

Catalysis

Holmium(III) acetate hydrate has been studied for its catalytic properties in various reactions, including:

- Organic Synthesis : It catalyzes esterification and oxidation reactions.

- Environmental Chemistry : Used in processes for pollutant degradation.

Ceramics

In ceramics, Holmium(III) acetate hydrate is incorporated to improve mechanical strength and thermal stability. Its addition can modify the microstructure of ceramic materials, leading to enhanced performance under stress.

Electrical Components

The compound finds application in electronic devices as a dopant, improving electrical conductivity and other functional properties . Its role in thin films for MEMS (Micro-Electro-Mechanical Systems) is also noteworthy.

Biochemical Applications

Recent studies have explored the interaction of Holmium ions with DNA using electrochemical methods such as cyclic voltammetry. These investigations reveal that Ho³⁺ ions can bind to DNA, suggesting potential applications in biomedicine for drug delivery or biosensing technologies .

Case Studies

Mecanismo De Acción

The mechanism by which Holmium(III) acetate hydrate exerts its effects is primarily through its ability to form coordination complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes .

Comparación Con Compuestos Similares

Holmium(III) acetate hydrate can be compared with other rare earth acetates such as Dysprosium(III) acetate, Erbium(III) acetate, and Neodymium(III) acetate. These compounds share similar properties but differ in their specific applications and reactivity . Holmium(III) acetate hydrate is unique due to its specific coordination chemistry and its applications in nuclear reactors to control chain reactions .

Actividad Biológica

Holmium(III) acetate hydrate, with the chemical formula Ho CH3COO 3⋅xH2O, is a coordination compound that has garnered attention for its potential biological applications, particularly in the fields of biochemistry and medicine. This article provides a detailed overview of the biological activity associated with this compound, focusing on its interactions with biomolecules, cytotoxicity, and potential therapeutic applications.

Holmium(III) acetate hydrate is characterized by:

- Molecular Formula : C6H9HoO6⋅xH2O

- Molecular Weight : 342.06 g/mol (anhydrous basis)

- Appearance : Pink powder or crystals

- Solubility : Soluble in water .

Interaction with DNA

Recent studies have highlighted the interaction of holmium(III) ions with DNA, revealing significant electrochemical properties. The study utilized cyclic voltammetry and differential pulse voltammetry to investigate these interactions:

- Binding Mode : Ho(III) ions bind to DNA primarily through a groove binding mode, with a binding ratio of 1:1 between Ho(III) and DNA.

- Electrochemical Activity : The presence of Ho(III) ions resulted in a decrease in peak current during electrochemical measurements, indicating the formation of a complex that is electrochemically inactive .

This interaction suggests potential applications in molecular biology, particularly in drug delivery systems where metal ions can be utilized to target specific genetic material.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of holmium compounds. For instance:

- Holmium Phosphate Nanoparticles : In vivo studies using holmium phosphate nanoparticles (derived from holmium acetate) demonstrated promising results as MRI contrast agents. The cytotoxicity was assessed using various methods including MTT assays and flow cytometry, showing that the nanoparticles exhibited low toxicity in cell cultures .

These findings are crucial for considering holmium-based compounds in medical imaging and therapeutic applications.

Table 1: Summary of Key Findings on Holmium(III) Acetate Hydrate

Applications in Medicine

Holmium(III) acetate hydrate has potential applications in several areas:

- MRI Contrast Agents : Due to its favorable magnetic properties when formulated as nanoparticles.

- Drug Delivery Systems : Its ability to interact with nucleic acids opens avenues for targeted therapies.

- Therapeutic Agents : Research into its cytotoxic effects suggests possible roles in cancer treatment protocols.

Propiedades

IUPAC Name |

holmium(3+);triacetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCGYXRQAXROOW-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ho+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11HoO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.